Vincetoxicoside B

Catalog No.
S623846
CAS No.
22007-72-3
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincetoxicoside B

CAS Number

22007-72-3

Product Name

Vincetoxicoside B

IUPAC Name

2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c1-7-15(25)17(27)19(29)21(30-7)31-9-5-12(24)14-13(6-9)32-20(18(28)16(14)26)8-2-3-10(22)11(23)4-8/h2-7,15,17,19,21-25,27-29H,1H3/t7-,15-,17+,19+,21-/m0/s1

InChI Key

QPHXPNUXTNHJOF-XNFUJFQVSA-N

Synonyms

quercetin 7-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O)C4=CC(=C(C=C4)O)O)O)O)O)O

Vincetoxicoside B is a flavonoid compound, specifically classified as a quercetin O-glycoside, with the molecular formula C21H20O11C_{21}H_{20}O_{11}. It is derived from the plant species Vincetoxicum, which is known for its traditional medicinal uses. The structure of Vincetoxicoside B includes multiple hydroxyl groups, contributing to its biological activity and potential therapeutic applications . This compound plays a significant role as a metabolite and exhibits various pharmacological properties.

The exact mechanism of action of Vincetoxicoside B, particularly its antifungal properties, remains unclear. However, its synergistic effect with other flavonoids suggests it might disrupt fungal cell membranes or interfere with their metabolic pathways []. Further research is needed to elucidate its specific mechanism.

There is currently no documented information available regarding the safety or hazards associated with Vincetoxicoside B. As with any new compound, proper handling and safety precautions are recommended during research.

Limitations and Future Research

Our understanding of Vincetoxicoside B is limited due to the lack of in-depth scientific research. Further studies are needed to explore its:

  • Isolation and purification methods for obtaining pure Vincetoxicoside B.
  • Detailed characterization of its physical and chemical properties.
  • In-depth investigation of its mechanism of action, particularly its antifungal properties.
  • Evaluation of its potential toxicity and safety profile.

Vincetoxicoside B is a natural compound found in various plants, including Cleome amblyocarpa, Schouwia purpurea, Polygonum paleaceum Wall, and Vincetoxicum rossicum [, ]. Research suggests it has potential applications in several scientific areas:

Antifungal Activity

Studies have shown that Vincetoxicoside B exhibits antifungal properties. One study isolated the compound from Polygonum paleaceum and demonstrated its effectiveness against various fungal strains, including Aspergillus niger and Candida albicans [].

Hepatoprotective Effects

Research suggests Vincetoxicoside B may possess hepatoprotective (liver-protecting) properties. A study using mice showed that the compound protected against acetaminophen-induced liver damage [].

Other Potential Applications

Limited research suggests Vincetoxicoside B might have additional potential applications, but more studies are needed for confirmation. These include:

  • Antioxidant activity: Studies suggest Vincetoxicoside B may exhibit antioxidant properties, but further research is needed to understand its full potential in this area [].
  • Anti-inflammatory activity: Some studies indicate potential anti-inflammatory properties of Vincetoxicoside B, but further research is required to validate these findings [].

Vincetoxicoside B can undergo hydrolysis, which releases quercetin and rhamnose. This reaction typically occurs under acidic conditions, leading to the breakdown of the glycosidic bond. Additionally, it may participate in various biochemical pathways involving flavonoid metabolism and can act as an antioxidant by scavenging free radicals due to its hydroxyl groups .

Vincetoxicoside B has demonstrated a range of biological activities, including:

  • Antidiabetic Effects: Research indicates that Vincetoxicoside B exhibits significant anti-diabetic properties, particularly in protecting pancreatic beta cells from apoptosis induced by streptozotocin .
  • Antioxidant Activity: The compound's structure allows it to act as an effective antioxidant, neutralizing free radicals and reducing oxidative stress.
  • Anti-inflammatory Properties: Preliminary studies suggest that Vincetoxicoside B may reduce inflammation markers and contribute to anti-inflammatory responses in biological systems .

The synthesis of Vincetoxicoside B can be achieved through various methods, including:

  • Natural Extraction: The most common method involves extracting the compound from the plant sources of Vincetoxicum using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis may involve glycosylation reactions where quercetin is reacted with rhamnose under specific conditions to form Vincetoxicoside B. This process typically requires catalysts and controlled environments to ensure yield and purity .

Studies have shown that Vincetoxicoside B interacts with various biological targets:

  • Cellular Pathways: It has been observed to modulate pathways involved in insulin signaling, suggesting potential benefits for glucose metabolism.
  • Protein Interactions: Research indicates that Vincetoxicoside B may influence protein expressions related to stress responses and apoptosis, enhancing cellular protection against damage from high glucose levels .

Vincetoxicoside B shares structural similarities with several other flavonoids. Here are some notable compounds for comparison:

Compound NameStructure TypeKey ActivitiesUnique Features
QuercetinFlavonoidAntioxidant, anti-inflammatoryBase structure for many derivatives
RhamnetinO-glycosylated flavonoidAntioxidant, antimicrobialContains additional hydroxyl groups
KaempferolFlavonolAntioxidant, anticancerLacks rhamnose attachment
MyricetinFlavonolAntioxidant, anti-inflammatoryMore hydroxyl groups than Vincetoxicoside B

Vincetoxicoside B is unique due to its specific glycosylation pattern with rhamnose attached to quercetin, which enhances its solubility and bioavailability compared to other flavonoids. This structural characteristic contributes significantly to its distinct biological activities and therapeutic potentials .

Molecular Formula and Mass Characteristics

Vincetoxicoside B represents a significant quercetin glycoside derivative with well-defined molecular characteristics that distinguish it within the flavonoid family [1]. The compound possesses a molecular formula of C₂₁H₂₀O₁₁, establishing its identity as a complex glycosylated flavonol [1] [7]. The molecular weight has been precisely determined as 448.38 grams per mole, providing essential data for analytical identification and quantification procedures [2] [16].

The Chemical Abstracts Service has assigned the registry number 22007-72-3 to Vincetoxicoside B, ensuring unambiguous identification in chemical databases and regulatory systems [1] [3]. The compound's exact mass has been calculated as 448.100555 atomic mass units, reflecting the precise isotopic composition of its constituent atoms [16]. These fundamental molecular parameters form the foundation for all subsequent analytical and structural characterization studies of this flavonoid glycoside.

Table 1: Fundamental Molecular Characteristics of Vincetoxicoside B

PropertyValueReference Source
Molecular FormulaC₂₁H₂₀O₁₁ [1]
Molecular Weight448.38 g/mol [2]
CAS Registry Number22007-72-3 [1]
Exact Mass448.100555 u [16]
PubChem CID5748601 [1]

Structural Elucidation

Quercetin Backbone Architecture

The structural foundation of Vincetoxicoside B consists of a quercetin aglycone unit, which exhibits the characteristic flavonol skeleton comprising three distinct ring systems [1] [12]. The A-ring contains a benzene moiety with hydroxyl substitutions at positions 5 and 7, while the B-ring features a catechol group with hydroxyl functionalities at positions 3' and 4' [12] [15]. The heterocyclic C-ring bridges these aromatic systems and contains a hydroxyl group at position 3, along with the characteristic carbonyl function at position 4 [1] [12].

The quercetin backbone demonstrates the fundamental C₆-C₃-C₆ phenyl-benzopyran structure that defines all flavonoid compounds [44]. The planar arrangement of these ring systems enables extensive conjugation throughout the molecular framework, contributing to the compound's distinctive spectroscopic properties [15] [44]. The hydroxyl group positioning follows the typical quercetin pattern of 3,5,7,3',4'-pentahydroxyflavone, establishing five potential sites for glycosidic attachment [12] [34].

Rhamnopyranoside Component Configuration

The sugar moiety attached to the quercetin backbone consists of an alpha-L-rhamnopyranose unit, which adopts the six-membered pyranose ring conformation [1] [13]. The rhamnose component exhibits the absolute configuration of (2S,3R,4R,5R,6S), establishing the stereochemical arrangement of all hydroxyl groups and the methyl substituent [1] [5]. The deoxy sugar contains hydroxyl functionalities at positions 2, 3, and 4 of the pyranose ring, while position 6 bears a characteristic methyl group that distinguishes rhamnose from other hexose sugars [1] [13].

The rhamnopyranose adopts the alpha anomeric configuration, as evidenced by characteristic nuclear magnetic resonance coupling patterns and chemical shift values [13] [14]. This anomeric configuration results in an axial orientation of the anomeric hydroxyl group, influencing both the three-dimensional structure and the enzymatic susceptibility of the glycosidic bond [13]. The alpha-L-rhamnopyranosyl moiety contributes significantly to the overall molecular polarity and solubility characteristics of Vincetoxicoside B [1].

Glycosidic Linkage at Position 7

The rhamnopyranose unit connects to the quercetin aglycone through an O-glycosidic bond specifically located at position 7 of the A-ring [1] [7]. This glycosidic linkage involves the anomeric carbon (C-1) of the alpha-L-rhamnopyranose and the phenolic hydroxyl group at C-7 of the quercetin backbone [1] [10]. The systematic name for this compound reflects this specific attachment pattern: quercetin 7-O-alpha-L-rhamnopyranoside [1] [7].

The position 7 glycosylation pattern represents a less common attachment site compared to the more frequently observed position 3 glycosylation in quercetin derivatives [42]. This specific linkage position influences the compound's biochemical properties and metabolic behavior compared to other quercetin glycosides [34] [42]. The glycosidic bond exhibits stability under physiological conditions while remaining susceptible to specific enzymatic hydrolysis by alpha-L-rhamnosidases [28].

Physicochemical Properties

Solubility Profile

Vincetoxicoside B exhibits limited aqueous solubility, with experimental determinations indicating very slight solubility of approximately 0.24 grams per liter in water at 25 degrees Celsius [17]. This low aqueous solubility reflects the balance between the hydrophilic rhamnose moiety and the lipophilic quercetin aglycone portion of the molecule [17]. The compound demonstrates enhanced solubility in polar organic solvents, including dimethyl sulfoxide, pyridine, methanol, and ethanol [18] [19].

The solubility characteristics of Vincetoxicoside B follow typical patterns observed for flavonoid glycosides, where the sugar component increases aqueous solubility compared to the parent aglycone while maintaining some degree of lipophilicity [24]. The calculated logarithm of the octanol-water partition coefficient (LogP) has been determined as 1.72, indicating moderate lipophilicity that influences membrane permeability and bioavailability [16]. These solubility properties significantly impact the compound's analytical isolation procedures and potential applications.

Melting Point and Density Specifications

The melting point of Vincetoxicoside B has been experimentally determined as 174-175 degrees Celsius when crystallized from methanol, providing a reliable physical constant for compound identification and purity assessment [16] [17]. This melting point range indicates good thermal stability under standard laboratory conditions and reflects the intermolecular interactions present in the crystalline state [16]. The relatively high melting point suggests strong hydrogen bonding networks between molecules in the solid phase.

The density of Vincetoxicoside B has been calculated as 1.7 ± 0.1 grams per cubic centimeter at standard temperature and pressure conditions [16]. Additional physical properties include a calculated boiling point of 801.1 ± 65.0 degrees Celsius at 760 millimeters of mercury pressure, though this extreme temperature would likely result in thermal decomposition before vaporization [16]. The flash point has been determined as 283.8 ± 27.8 degrees Celsius, indicating the temperature at which the compound becomes combustible [16].

Table 2: Physical Constants of Vincetoxicoside B

PropertyValueConditionsReference
Melting Point174-175°CMethanol crystallization [16] [17]
Density1.7 ± 0.1 g/cm³20°C, 760 Torr [16]
Aqueous Solubility0.24 g/L25°C [17]
LogP1.72Calculated [16]
Flash Point283.8 ± 27.8°CCalculated [16]

Spectral Characteristics

The ultraviolet-visible absorption spectrum of Vincetoxicoside B exhibits characteristic flavonoid absorption patterns with two distinct maxima corresponding to different electronic transitions [26] [28]. Band I, associated with the cinnamoyl chromophore system involving the B and C rings, appears at approximately 356 nanometers, while Band II, corresponding to the benzoyl system of the A ring, occurs at approximately 255 nanometers [26] [45]. These absorption maxima reflect the extended conjugation system present in the quercetin backbone and provide diagnostic information for compound identification.

Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns for both the quercetin aglycone and rhamnopyranose components [23] [27]. The carbon-13 nuclear magnetic resonance spectrum displays twenty-one distinct carbon signals, with the anomeric carbon of the rhamnose unit appearing at approximately 102 parts per million and the carbonyl carbon of the quercetin at approximately 178 parts per million [27] [40]. Proton nuclear magnetic resonance spectroscopy shows distinctive signals for the rhamnose methyl group as a doublet at approximately 1.2 parts per million and aromatic proton signals in the 6-8 parts per million region [23].

Mass spectrometry analysis reveals characteristic fragmentation patterns typical of quercetin 7-O-glycosides, with molecular ion peaks at mass-to-charge ratio 449 in positive ion mode and 447 in negative ion mode [5]. Retro-Diels-Alder fragmentation produces diagnostic ions that confirm the quercetin backbone structure, while neutral loss of the rhamnose moiety (146 atomic mass units) provides evidence for the glycosidic attachment [44]. These spectroscopic characteristics collectively enable unambiguous identification and structural confirmation of Vincetoxicoside B.

Structural Relationship to Flavonoid Family

Comparison with Other Quercetin Glycosides

Vincetoxicoside B belongs to the extensive family of quercetin O-glycosides, which represents one of the most diverse groups within the flavonoid classification system [30] [37]. The compound differs from other common quercetin glycosides primarily in its glycosylation pattern, with the rhamnose attachment at position 7 distinguishing it from more prevalent 3-O-glycosides such as quercitrin (quercetin 3-O-rhamnoside) and isoquercetin (quercetin 3-O-glucoside) [34] [42]. This positional difference significantly influences the compound's biochemical properties and metabolic behavior compared to position 3 glycosides.

The structural comparison reveals that Vincetoxicoside B shares the identical quercetin aglycone with other members of this glycoside family while differing in both the sugar type and attachment position [34]. Unlike rutin, which contains a disaccharide rutinose moiety at position 3, Vincetoxicoside B features a simpler monosaccharide rhamnose unit at position 7 [34] [42]. The molecular weight of 448.38 grams per mole places Vincetoxicoside B among the smaller quercetin glycosides, being lighter than disaccharide-containing derivatives such as rutin (610.5 grams per mole) but heavier than the quercetin aglycone itself (302.2 grams per mole) [20] [34].

Table 3: Comparison of Selected Quercetin Glycosides

CompoundSugar MoietyAttachment PositionMolecular Weight (g/mol)Reference
Vincetoxicoside BRhamnose7448.38 [1]
QuercitrinRhamnose3448.38 [34]
IsoquercetinGlucose3464.38 [34]
RutinRutinose3610.52 [34]
HyperosideGalactose3464.38 [34]

Structure-Function Correlations

The structural features of Vincetoxicoside B directly influence its functional properties through well-established structure-activity relationships observed in flavonoid chemistry [34] [35]. The retention of the catechol group in the B-ring (3',4'-dihydroxy pattern) preserves the compound's antioxidant potential, as this structural motif represents the primary site for radical scavenging activity in quercetin derivatives [31] [45]. The presence of the hydroxyl group at position 3 of the C-ring maintains the coplanarity and conjugation essential for optimal antioxidant function [45] [46].

The glycosylation at position 7 modifies the compound's physicochemical properties while preserving key pharmacophoric elements of the quercetin structure [34] [37]. Unlike position 3 glycosylation, which significantly reduces antioxidant activity by blocking the critical 3-hydroxyl group, position 7 glycosylation maintains the antioxidant capacity while enhancing aqueous solubility and potentially improving bioavailability [34] [45]. The rhamnose moiety contributes to increased molecular polarity without completely eliminating the lipophilic character necessary for membrane permeation [37].

The specific alpha-L-rhamnopyranosyl attachment influences the compound's susceptibility to enzymatic hydrolysis by alpha-L-rhamnosidases, which can release the active quercetin aglycone in biological systems [28] [37]. This enzymatic lability represents a potential prodrug mechanism, where Vincetoxicoside B serves as a delivery form for quercetin with improved solubility characteristics [37]. The position 7 glycosylation also affects the compound's interaction with metal ions, as this hydroxyl group represents one of the potential chelation sites in the quercetin structure [47].

Primary Source Organisms

Vincetoxicoside B exhibits a diverse taxonomic distribution across multiple plant families, with the highest concentrations and most extensive research documented in specific genera. The compound's presence spans several botanical families, indicating either convergent biosynthetic evolution or shared ancestral pathways for flavonoid glycoside production [1] [2] [3].

Polygonum paleaceum Wall

Polygonum paleaceum Wall (Polygonaceae) represents one of the most extensively studied sources of Vincetoxicoside B. This pale-bracted knotweed species, distributed throughout East Asia and the Himalayan regions, accumulates significant quantities of the compound in its rhizomatous tissues [2] [4]. Chemical investigations of the rhizome have revealed Vincetoxicoside B as one of ten major flavonoid compounds, alongside neopaleaceolactoside, phyllocoumarin, quercetin, quercitrin, quercetin-3-methyl ether, isoquercitrin, kaempferol, epicatechin, and chlorogenic acid [4].

The isolation and structural characterization of Vincetoxicoside B from Polygonum paleaceum was accomplished through comprehensive spectroscopic analyses, including one-dimensional and two-dimensional nuclear magnetic resonance techniques and mass spectrometry [4]. Antifungal screening demonstrated that Vincetoxicoside B from this source exhibits synergistic activity when combined with quercetin, kaempferol, and epicatechin, with fractional inhibitory concentration index values below 0.5 [2] [4]. This finding suggests that the compound's biological activity may be enhanced through cooperative mechanisms with co-occurring flavonoids within the plant matrix.

Hypericum japonicum Thunb

Hypericum japonicum Thunb (Hypericaceae), commonly known as Japanese St. John's wort or ground moss, serves as another significant source of Vincetoxicoside B [3] [5] [6]. This species, distributed across East Asia including China, Japan, and Korea, has been utilized in traditional medicine systems for centuries [6] [7]. The compound has been isolated from the aerial parts and herb materials of this species, where it contributes to the plant's diverse flavonoid profile [5] [6].

Pharmacokinetic studies have demonstrated that Vincetoxicoside B from Hypericum japonicum can be detected in rat plasma following oral administration of plant extracts, indicating bioavailability and systemic absorption [6]. Ultra-high performance liquid chromatography tandem mass spectrometry analysis revealed that the compound maintains detectable levels in biological systems, with concentration ranges from 2-9000 nanograms per milliliter in plasma samples [6]. This bioavailability profile supports the traditional medicinal uses of the plant and provides scientific validation for its therapeutic applications.

Vincetoxicum Species

The genus Vincetoxicum (Apocynaceae, subfamily Asclepiadoideae) represents a taxonomically complex group of approximately 100 species distributed throughout Asia, Europe, and North America [8] [9]. Multiple species within this genus have been identified as sources of Vincetoxicoside B, including Vincetoxicum rossicum, Vincetoxicum nigrum, Vincetoxicum hirundinaria, and Vincetoxicum atratum [10] [8] [9] [11].

Vincetoxicum rossicum (pale swallow-wort) is native to Eastern Europe, particularly Ukraine, and has been introduced to North America where it has become an invasive species [9]. The compound has been detected in various plant tissues, contributing to the species' chemical defense mechanisms against herbivores and pathogens [9]. Vincetoxicum nigrum (black swallow-wort), native to southwestern Europe, similarly accumulates Vincetoxicoside B as part of its secondary metabolite profile [9].

Vincetoxicum hirundinaria (white swallow-wort) exhibits the broadest native distribution among Vincetoxicum species, spanning Europe, Western Asia, and parts of Africa [9] [12]. This species has been extensively studied for its phytochemical composition, with flavonoids including Vincetoxicoside B playing important roles in plant-environment interactions [13] [14]. Vincetoxicum atratum, primarily distributed in Asia and China, has been the subject of recent investigations revealing C21 steroidal glycosides alongside flavonoid compounds in its roots and rhizomes [11].

Secondary Natural Sources

Stylidocleome brachycarpa

Stylidocleome brachycarpa, synonymous with Cleome brachycarpa Vahl ex DC. (Cleomaceae), represents a secondary source of Vincetoxicoside B with a distribution range extending from Cape Verde to northwestern India [1] [15] [16]. This species typically inhabits desert and dry shrubland biomes, where it functions as an annual or subshrub [16]. The presence of Vincetoxicoside B in this taxonomically distant family suggests either independent evolution of similar glycosylation pathways or horizontal gene transfer mechanisms for flavonoid modification enzymes.

The Cleomaceae family comprises 14 genera and contains numerous bioactive compounds, with flavonoid glycosides representing important secondary metabolites for plant adaptation to arid environments [17]. The occurrence of Vincetoxicoside B in Stylidocleome brachycarpa may reflect adaptive responses to environmental stressors common in desert ecosystems, where flavonoid compounds provide essential protection against ultraviolet radiation and oxidative stress.

Thulinella chrysantha

Thulinella chrysantha (Asteraceae) constitutes another secondary source of Vincetoxicoside B, with distribution primarily in North Africa and Mediterranean regions [1] [15]. The Asteraceae family is renowned for its diverse array of flavonoid compounds, making the presence of Vincetoxicoside B consistent with the family's extensive secondary metabolite biosynthetic capabilities. This golden-flowered species likely accumulates the compound as part of its adaptive mechanisms for survival in Mediterranean climate conditions characterized by intense solar radiation and seasonal drought stress.

The identification of Vincetoxicoside B in Thulinella chrysantha contributes to understanding the compound's distribution across diverse taxonomic groups and geographic regions. The presence in Asteraceae suggests that the biosynthetic machinery for quercetin 7-O-rhamnoside formation may be more widespread among flowering plants than initially recognized.

Biosynthetic Pathway Analysis

Flavonoid Biosynthesis Framework

Vincetoxicoside B biosynthesis follows the general phenylpropanoid pathway that gives rise to all flavonoid compounds in plants [18] [19] [20]. The pathway begins with phenylalanine as the primary substrate, which undergoes deamination by phenylalanine ammonia-lyase to produce cinnamic acid [20] [21]. Subsequent hydroxylation by cinnamate 4-hydroxylase generates para-coumaric acid, which is then activated to para-coumaroyl-CoA by 4-coumarate:CoA ligase [20] [21].

The flavonoid-specific portion of the pathway initiates with the condensation of one molecule of para-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone synthase to form naringenin chalcone [18] [20]. Chalcone isomerase then converts this intermediate to the flavanone naringenin, establishing the basic flavonoid backbone [18] [20]. Further modifications involve flavanone 3-hydroxylase, which introduces hydroxylation at the C-3 position to produce dihydrokaempferol [20].

The pathway diverges toward quercetin formation through the action of flavonol synthase, which converts dihydroquercetin (formed by flavonoid 3'-hydroxylase action on dihydrokaempferol) to the aglycone quercetin [18] [20]. This quercetin molecule serves as the immediate precursor for Vincetoxicoside B formation through subsequent glycosylation reactions.

Glycosylation Mechanisms

The conversion of quercetin to Vincetoxicoside B involves regiospecific glycosylation at the C-7 position with L-rhamnose [1] [18] [22]. This process requires the coordinated action of multiple enzymatic systems, including nucleotide sugar biosynthesis pathways and specific glycosyltransferases [18] [19].

Rhamnose biosynthesis begins with UDP-glucose as the initial substrate, which undergoes oxidation and reduction reactions to form UDP-L-rhamnose [23] [24]. The key enzymes involved include UDP-glucose 4,6-dehydratase and UDP-4-keto-6-deoxy-L-mannose-4-reductase, which work sequentially to produce the activated rhamnose donor [23] [24]. Alternative pathways may involve dTDP-rhamnose formation through the action of glucose-1-phosphate thymidylyltransferase and subsequent modifications [24].

The final glycosylation step is catalyzed by specific rhamnosyltransferases that exhibit regioselectivity for the C-7 position of quercetin [22] [25] [23]. These enzymes belong to the glycosyltransferase family and utilize UDP-L-rhamnose or dTDP-L-rhamnose as sugar donors [22] [26]. The reaction proceeds through a configuration-inverting mechanism, resulting in the alpha-L-rhamnosyl linkage characteristic of Vincetoxicoside B [26].

Enzymatic studies have revealed that flavonol rhamnosyltransferases demonstrate substrate specificity for quercetin and related flavonols, with varying efficiency depending on the hydroxylation pattern of the acceptor molecule [25] [23]. The regioselectivity for C-7 attachment distinguishes these enzymes from other rhamnosyltransferases that modify different positions on the flavonoid skeleton [22] [27].

Ecological Significance

Plant Defense Functions

Vincetoxicoside B functions as a crucial component of plant chemical defense systems, providing protection against diverse biotic stressors including pathogenic microorganisms, herbivorous insects, and competing vegetation [28] [29] [30]. The compound's antifungal properties have been demonstrated against multiple fungal species, including Candida albicans and Aspergillus niger, with minimum inhibitory concentrations indicating significant antimicrobial activity [2] [31].

The synergistic interactions between Vincetoxicoside B and co-occurring flavonoids enhance the overall defensive capacity of plant tissues [2] [4]. When combined with quercetin, kaempferol, and epicatechin, the compound exhibits fractional inhibitory concentration index values below 0.5, indicating true synergistic activity rather than simple additive effects [2] [4]. This cooperative mechanism suggests that plants have evolved integrated chemical defense strategies that maximize protective efficacy while minimizing metabolic costs.

Phytoalexin activity represents another important defensive function of Vincetoxicoside B [29] [32]. The compound can be rapidly synthesized in response to pathogen attack or tissue damage, providing immediate chemical barriers against microbial invasion [29]. The glycosylated nature of the molecule enhances its stability and facilitates compartmentalization within plant cells, allowing for strategic deployment during defensive responses [19].

The compound also contributes to allelopathic interactions between plants, potentially inhibiting the growth of competing vegetation through soil-mediated chemical signaling [30]. Root exudation of Vincetoxicoside B and related flavonoids may create chemical gradients in the rhizosphere that influence the establishment and growth of nearby plant species [30].

Environmental Adaptation Roles

Vincetoxicoside B plays essential roles in plant adaptation to environmental stressors, particularly those associated with light exposure, temperature fluctuations, and water availability [28] [33] [34]. The compound's ability to absorb ultraviolet radiation provides critical photoprotection for sensitive plant tissues, preventing DNA damage and chlorophyll degradation under high-intensity solar exposure [28] [35] [34].

The antioxidant properties of Vincetoxicoside B contribute significantly to cellular protection against reactive oxygen species generated during environmental stress [28] [36] [37]. The compound can directly scavenge free radicals and chelate transition metal ions that catalyze oxidative reactions [28] [36]. Additionally, the flavonoid can participate in enzymatic antioxidant systems, serving as a substrate for peroxidases that reduce hydrogen peroxide levels in stressed tissues [37].

Temperature stress adaptation involves Vincetoxicoside B's role in membrane stabilization and osmotic regulation [33] [34]. The compound can integrate into cellular membranes, influencing fluidity and permeability characteristics that affect plant responses to heat and cold stress [33]. During drought conditions, flavonoid accumulation, including Vincetoxicoside B, helps maintain cellular osmotic balance and prevents excessive water loss [33] [38].

Altitude-related environmental changes trigger increased Vincetoxicoside B production in many plant species [33] [39]. The compound provides enhanced protection against the increased ultraviolet radiation and temperature fluctuations characteristic of high-altitude environments [33] [39]. Geographic studies have demonstrated positive correlations between elevation and flavonoid content, supporting the adaptive significance of these compounds in mountain ecosystems [33] [39].

XLogP3

0.9

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

7

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Wikipedia

Quercetin 7-O-alpha-L-rhamnopyranoside

Dates

Last modified: 08-15-2023

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